molecular formula C13H15N3O3 B2957040 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide CAS No. 1234883-78-3

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2957040
CAS No.: 1234883-78-3
M. Wt: 261.281
InChI Key: NOFGBNFKQRZWDL-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research, incorporating the privileged 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole scaffold is recognized for its metabolic stability and its role as a bioisostere for esters and amides, which can fine-tune the physicochemical properties of lead compounds and improve their drug-likeness . This scaffold is featured in compounds with a broad spectrum of biological activities, making it a versatile template for developing novel therapeutic agents . The specific structure of this compound, which combines the 3-methyl-1,2,4-oxadiazole unit with a (4-methylphenoxy)acetamide moiety, suggests potential for interdisciplinary research. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules targeting various disease pathways. Its structure is well-suited for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for research applications in a laboratory setting only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions and in compliance with all applicable local and national regulations.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9-3-5-11(6-4-9)18-8-12(17)14-7-13-15-10(2)16-19-13/h3-6H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFGBNFKQRZWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide can be achieved through various synthetic routes. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild to moderate conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with enhanced electron-withdrawing properties, while reduction reactions can produce more stable and less reactive compounds .

Scientific Research Applications

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-infective agent with antibacterial, antiviral, and antifungal properties . Additionally, it is being investigated for its potential use in cancer therapy and as a selective inhibitor of human carbonic anhydrase isoforms .

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt essential biological processes in pathogens, making the compound effective as an anti-infective agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

Compound 28 (from ):
  • Structure : Contains a 3-methyl-1,2,4-oxadiazol-5-yl group attached to a trifluoromethylpyrazole core, with a 4-nitrophenylacetamide tail.
  • Molecular Weight: Higher (459.1023 g/mol vs. ~350–370 g/mol estimated for the target compound) due to the nitro and trifluoromethyl substituents.
Compound 45 (from ):
  • Structure : Features a (3-methyl-1,2,4-oxadiazol-5-yl)methylthio group linked to a benzamide scaffold.
  • Aryl substitutions (e.g., 3,5-dichloropyridine) suggest enhanced lipophilicity and possible kinase inhibition activity.

Analogues with Isoxazole and Thiazole Heterocycles

Compound from :
  • Structure: Incorporates a 3,4-dimethylisoxazole-5-ylsulfamoyl group and a biphenylphenoxyacetamide.
  • Key Differences: The sulfamoyl group (-SO2NH-) introduces hydrogen-bonding capacity and acidity, contrasting with the neutral methylphenoxy group in the target compound . Biphenyl substitution increases molecular weight and lipophilicity, which may influence membrane permeability.
Compound from :
  • Structure: Combines a 3-methyl-1,2,4-oxadiazolemethyl group with a quinazolinone-dione core.
  • Key Differences: The quinazolinone scaffold provides a planar, aromatic system that may enhance DNA intercalation or topoisomerase inhibition compared to the simpler acetamide backbone .

Functional Group Variations

Compound from :
  • Structure : Includes a 3-(4-methoxyphenyl)-1,2,4-oxadiazole and a methylthio-pyrazole group.
  • Key Differences :
    • The methoxy group on the phenyl ring enhances electron-donating properties, which could modulate binding to serotonin or histamine receptors .
    • Methylthio substitution on pyrazole may confer radical scavenging activity but reduce metabolic stability due to sulfur oxidation.
Compound 72 (from ):
  • Structure : Links a 3-methyl-1,2,4-oxadiazole to a piperidine-benzimidazole system.
  • Key Differences: The piperidine-benzimidazole moiety introduces basicity and conformational flexibility, likely targeting CNS or antiparasitic pathways . Difluorocyclohexyl group enhances lipophilicity and bioavailability compared to the 4-methylphenoxy group.

Key Insights from Comparative Analysis

  • Electron-Withdrawing Groups : Compounds like 28 () demonstrate that nitro and trifluoromethyl groups improve metabolic stability but may reduce solubility .
  • Linker Chemistry : Thioether linkages () introduce oxidation vulnerabilities compared to methylene bridges in the target compound .

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide is a compound belonging to the oxadiazole family, which has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3. Its structure features a 1,2,4-oxadiazole ring which is known for various biological effects.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promise in these areas:

Anticancer Activity

Studies have demonstrated that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation. For instance:

  • In Vitro Studies : A study evaluated various oxadiazole derivatives against multiple cancer cell lines such as HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Cell Line IC50 (µM) Control
HEPG21.18 ± 0.14Staurosporine (4.18 ± 0.05)
MCF70.67Ethidium Bromide (2.71 ± 0.18)
SW11160.80-

These results suggest that this compound could be a viable candidate for further development as an anticancer agent.

Antimicrobial Activity

The presence of the oxadiazole ring is also linked to antimicrobial properties:

  • Bactericidal Effects : Research has shown that similar oxadiazole derivatives can exert strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp., with minimal cytotoxicity towards normal cells .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Key Enzymes : Studies suggest that oxadiazoles may inhibit enzymes critical for cancer cell survival and proliferation.

Case Studies and Literature Review

A review of literature highlights several synthesized oxadiazole derivatives demonstrating significant biological activities:

  • Cytotoxicity Studies : In one study involving various derivatives of 1,3,4-oxadiazoles, compounds showed varying degrees of cytotoxicity against cancer cell lines with some achieving IC50 values lower than established drugs .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities of these compounds to target enzymes involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous oxadiazole-containing acetamides are prepared by reacting chloroacetamide intermediates with oxadiazole-methylamine derivatives in the presence of triethylamine as a base. Reaction mixtures are typically refluxed in solvents like tetrahydrofuran (THF) and monitored via TLC. Post-reaction, purification involves silica gel chromatography using gradients of ethyl acetate/hexane, yielding products with >95% purity .
  • Optimization : Key parameters include stoichiometric ratios (e.g., 1.5:1 molar excess of chloroacetylated intermediates), solvent selection (polar aprotic solvents for better solubility), and reaction time (4–6 hours for completion).

Q. How is the structural identity and purity of the compound validated?

  • Techniques :

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups on oxadiazole and phenoxy moieties) and confirms regiochemistry. For example, diastereomers may exhibit split peaks with specific integration ratios (e.g., 2:1 or 3:1) .
  • HPLC : Quantifies purity (>95% typical) using reverse-phase C18 columns and UV detection .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peaks) to confirm synthesis accuracy .

Q. What purification strategies are effective for isolating this compound, and how are impurities addressed?

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (10–40% gradient) effectively separates byproducts. For polar impurities, preparative HPLC with acetonitrile/water mobile phases is used .
  • Recrystallization : Ethanol or methanol/water mixtures yield crystalline solids, with melting points (e.g., 99–130°C) serving as purity indicators .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the compound’s electronic properties and reactivity?

  • DFT Applications : Hybrid functionals (e.g., B3LYP) calculate HOMO/LUMO energies to predict redox behavior. Exact-exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) .
  • Reactivity Insights : Solvent effects (via PCM models) and transition-state simulations guide synthetic modifications (e.g., substituent effects on oxadiazole ring stability) .

Q. What experimental approaches resolve isomerism or conformational dynamics in this compound?

  • Dynamic NMR : Detects rotational barriers in acetamide linkages. For example, slow rotation at room temperature splits NMR signals, with coalescence temperatures identifying energy barriers .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry of oxadiazole-methyl groups, critical for structure-activity relationship (SAR) studies .

Q. How is the compound’s biological activity evaluated, and what mechanistic hypotheses are testable?

  • Assays : Proteasome inhibition (via fluorogenic substrates) or FLAP binding (IC50 <10 nM) are relevant given structural analogs (e.g., oxadiazole-isopropylamides). Dose-response curves in human whole blood quantify IC50 values for leukotriene B4 inhibition .
  • Mechanistic Probes : Isotopic labeling (e.g., 14C-acetamide) tracks metabolic pathways, while mutagenesis studies identify target binding residues .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity and pharmacokinetics?

  • SAR Strategies :

  • Oxadiazole Substitution : Replacing 3-methyl with pyridinyl groups enhances FLAP binding (10-fold potency increases) .
  • Phenoxy Modifications : Fluorination improves metabolic stability (e.g., reduced CYP3A4 clearance) .
    • DMPK Profiling : Microsomal stability assays (human/rodent liver microsomes) and LogP measurements guide lead optimization .

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